molecular formula C8H9NO2 B140505 1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone CAS No. 135450-43-0

1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone

Cat. No.: B140505
CAS No.: 135450-43-0
M. Wt: 151.16 g/mol
InChI Key: HQJHOZUEJWJPKX-UHFFFAOYSA-N
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Description

1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It is characterized by a pyridine ring substituted with a hydroxymethyl group at the 6-position and an ethanone group at the 1-position. This compound is used in various research applications due to its unique chemical properties.

Scientific Research Applications

1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone is utilized in various scientific research fields, including:

Safety and Hazards

The safety data sheet (SDS) for 1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone can be found online . It’s important to handle this compound with care and follow safety guidelines.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-acetylpyridine with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 6-position . The reaction typically proceeds as follows:

    Step 1: 2-acetylpyridine is dissolved in a suitable solvent, such as ethanol.

    Step 2: Formaldehyde is added to the solution.

    Step 3: A base, such as sodium hydroxide, is introduced to catalyze the reaction.

    Step 4: The mixture is stirred at room temperature for several hours.

    Step 5: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 1-(6-(Carboxymethyl)pyridin-2-yl)ethanone.

    Reduction: 1-(6-(Hydroxymethyl)pyridin-2-yl)ethanol.

    Substitution: 1-(6-(Hydroxymethyl)-3-nitropyridin-2-yl)ethanone.

Mechanism of Action

The mechanism of action of 1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(5-Methylpyridin-2-yl)ethanone
  • 1-(4-(Hydroxymethyl)pyridin-2-yl)ethanone
  • 1-(3-(Hydroxymethyl)pyridin-2-yl)ethanone

Comparison: 1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone is unique due to the position of the hydroxymethyl group on the pyridine ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological activity. For example, the 6-position hydroxymethyl group may result in different steric and electronic effects compared to the 4- or 5-position, leading to variations in how the compound interacts with biological targets .

Properties

IUPAC Name

1-[6-(hydroxymethyl)pyridin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(11)8-4-2-3-7(5-10)9-8/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJHOZUEJWJPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438114
Record name 1-[6-(Hydroxymethyl)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135450-43-0
Record name 1-[6-(Hydroxymethyl)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a THF (10 mL) solution of the silyl ether 2-Acetyl-6-(((tert-butyldimethylsilyl)oxy)methyl)pyridine (0.8 g, 3.0 mmol) was added tetrabutylammonium fluoride hydrate (870 mg, 3.3 mmol) at room temperature, and the mixture was stirred for 40 min. It was extracted with EtOAc (150 mL) and washed with water (6 mL×3) and brine (6 mL). The extract was dried over MgSO4 and evaporated under reduced pressure. The residue was purified by column chromatography on silica gel eluted with hexane/EtOAc 4:1 to give the title compound (450 mg, 99%) as an oil. 1H NMR (CDCl3) δ 8.00 (d, 1H, J=7.2 Hz, H-3), 7.88 (m, 1H, H-4), 7.49 (d, 1H, J=7.7 Hz, H-5), 4.88 (d, 2H, J=5.0 Hz, CH2), 3.84 (d, 1H, J=3.2 Hz, OH), 2.78 (s, 3H, CH3); 13C NMR (CDCl3) δ 200.0 (CO), 159.1 (C-6), 152.7 (C-2), 138.0 (C-4), 124.4 (C-5), 120.8 (C-3), 64.3 (CH2), 26.3 (CH3).
Name
silyl ether 2-Acetyl-6-(((tert-butyldimethylsilyl)oxy)methyl)pyridine
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0.8 g
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870 mg
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10 mL
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99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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